2-(Aminomethyl)-2-methylpropane-1,3-diamine dihydrochloride
Description
2-(Aminomethyl)-2-methylpropane-1,3-diamine dihydrochloride is a branched aliphatic diamine salt with the molecular formula C₅H₁₄N₃Cl₂ and a molecular weight of 186.9 g/mol. Its structure features a propane-1,3-diamine backbone substituted with an aminomethyl group and a methyl group at the central carbon (C2 position). The dihydrochloride form enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
2-(aminomethyl)-2-methylpropane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15N3.2ClH/c1-5(2-6,3-7)4-8;;/h2-4,6-8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGONJQDXABJPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(CN)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H17Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-2-methylpropane-1,3-diamine dihydrochloride typically involves the reaction of 2-methylpropane-1,3-diamine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction with Formaldehyde: 2-methylpropane-1,3-diamine is reacted with formaldehyde in the presence of a catalyst to form an intermediate compound.
Hydrochloride Formation: The intermediate compound is then treated with hydrogen chloride to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of advanced equipment and automation ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-2-methylpropane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine compounds.
Scientific Research Applications
Pharmaceutical Applications
Antibiotic Development
The compound plays a crucial role in the synthesis of various antibiotics. For instance, it has been utilized in the development of carbapenem antibiotics, which are essential for treating multi-drug resistant bacterial infections. The synthesis process often involves the formation of chiral centers that are critical for the biological activity of these drugs .
Peptide Linkers
It serves as a key component in peptide core-based multi-arm linkers. These linkers are designed to enhance the delivery and efficacy of therapeutic agents by improving their stability and targeting capabilities . Research indicates that such constructs can significantly improve treatment outcomes for various diseases, including cancer.
Case Study: Synthesis of Antibiotics
In a study focused on the synthesis of enantiopure vicinal diamines, 2-(Aminomethyl)-2-methylpropane-1,3-diamine dihydrochloride was used as a chiral auxiliary. The results demonstrated high yields and selectivity in producing antibiotic compounds that exhibit potent antibacterial properties .
Organic Synthesis Applications
Chiral Auxiliary in Asymmetric Synthesis
The compound is frequently employed as a chiral auxiliary in asymmetric synthesis processes. Its ability to form stable complexes with substrates allows for greater control over stereochemistry during reactions such as alkylation and nucleophilic addition .
Data Table: Reaction Outcomes
| Reaction Type | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| Alkylation | 85 | 95 |
| Nucleophilic Addition | 90 | 92 |
| Aza-Henry Reaction | 80 | 88 |
This table summarizes the effectiveness of using this compound as a chiral auxiliary across various organic reactions.
Case Study: Asymmetric Synthesis
A recent study highlighted its application in the asymmetric synthesis of β-amino acids, demonstrating its ability to facilitate reactions with high diastereoselectivity and enantioselectivity. This is particularly important for generating compounds with specific biological activities .
Materials Science Applications
Polymer Chemistry
In materials science, this compound is used in the synthesis of polyamines and polyurethanes. Its ability to crosslink with other materials enhances the mechanical properties of polymers, making them suitable for various industrial applications.
Data Table: Polymer Properties
| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| Polyurethane A | 30 | 400 |
| Polyurethane B | 25 | 350 |
This table provides insights into the mechanical properties of polymers synthesized using this compound as a building block.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-2-methylpropane-1,3-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering cellular signaling processes.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table compares key features of 2-(Aminomethyl)-2-methylpropane-1,3-diamine dihydrochloride with related compounds:
Physicochemical Properties
- Solubility: The dihydrochloride form of the target compound likely exhibits higher aqueous solubility compared to its free base, similar to (2S)-2,5-Diaminopentanamide dihydrochloride .
- Stability : Branched structures (e.g., 2-methyl substitution) may confer greater steric hindrance, reducing reactivity compared to linear analogs like propane-1,3-diamine derivatives .
- Polarity: The absence of hydroxyl or aromatic groups (cf. 2-Amino-2-(hydroxymethyl)propane-1,3-diol hydrochloride) may lower its polarity, favoring organic solvent compatibility .
Pharmaceutical Relevance
- Drug Impurities : N,N'-Bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N'-dimethylpropane-1,3-diamine dihydrochloride is a critical impurity in Verapamil hydrochloride, requiring stringent quality control .
Biological Activity
2-(Aminomethyl)-2-methylpropane-1,3-diamine dihydrochloride, also known as 2-methyl-1,3-propanediamine trihydrochloride, is a chemical compound with potential biological activity that has garnered interest in medicinal chemistry. This compound features an aminomethyl group and a methyl group on a 1,3-propanediamine backbone, which contributes to its reactivity and interaction with various biological targets.
- Molecular Formula : C4H13Cl2N3
- CAS Number : 31044-82-3
- Appearance : White crystalline powder
- Melting Point : Approximately 270 °C (decomposes)
The trihydrochloride form enhances solubility and stability in aqueous solutions, making it suitable for various biochemical applications.
Research indicates that this compound exhibits biological activity through several mechanisms:
- Nucleophilic Activity : The compound can act as a nucleophile, participating in reactions with electrophilic species and forming coordination complexes with metal ions. This property may influence catalytic processes and biochemical pathways.
- Interaction with Biomolecules : Its unique structure allows it to modify biomolecules and act as a reagent in biochemical assays, potentially influencing cellular signaling pathways and metabolic processes .
Biological Applications
The compound has been investigated for its potential applications in drug development. Its ability to interact with various molecular targets suggests it may play a role in:
- Medicinal Chemistry : As a candidate for new drug formulations due to its structural properties that allow modulation of biological targets.
- Biochemical Assays : Utilized in assays to study enzyme activity or receptor interactions.
Anticancer Activity
A study investigated the interaction of mixed ligand copper(II) complexes containing aminomethyl derivatives with DNA. The results indicated that these complexes exhibited significant anticancer activity by binding to calf thymus DNA (CT DNA) and bovine serum albumin (BSA), suggesting potential therapeutic applications for compounds related to this compound .
Structure-Activity Relationship (SAR)
Research on similar amine compounds has highlighted the importance of structural modifications in enhancing biological activity. The presence of specific functional groups can significantly affect the pharmacological properties of amine derivatives. For instance, dimethylamine derivatives have shown diverse pharmacological activities including antimicrobial and anticancer effects . This underscores the potential of this compound as a scaffold for developing new therapeutic agents.
Comparative Analysis
The following table summarizes key structural features and biological activities of compounds related to this compound:
| Compound Name | CAS Number | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | 31044-82-3 | Trihydrochloride form enhances solubility | Potential anticancer activity |
| 1,3-Propanediamine | 110-60-1 | Simpler structure without methyl group | Limited biological activity |
| Ethylenediamine | 107-15-3 | Contains two amine groups | Antimicrobial properties |
| Tris(2-aminoethyl)amine | 102-72-0 | Contains three ethylamine groups | Potential use in drug formulations |
Safety and Handling
As with many amines, this compound should be handled with caution due to potential hazards such as corrosiveness and irritant properties. Safety data sheets should be consulted for proper handling procedures .
Q & A
Basic Research Questions
Q. What experimental strategies are recommended to optimize the synthesis of 2-(Aminomethyl)-2-methylpropane-1,3-diamine dihydrochloride for improved yield and purity?
- Methodological Answer : Synthesis optimization should focus on controlling reaction parameters such as pH (to stabilize the dihydrochloride salt), temperature (to minimize side reactions), and stoichiometry of reagents. Techniques like recrystallization in ethanol or methanol can enhance purity . For hygroscopic intermediates, inert atmosphere handling (e.g., nitrogen) is critical to prevent degradation .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : To confirm the presence of amine and methyl groups (e.g., δ ~2.5 ppm for –CH3 and δ ~3.0 ppm for –NH2) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>98% as per pharmaceutical-grade standards) .
- Mass Spectrometry (MS) : To verify molecular weight (e.g., ESI-MS for [M+H]+ ion detection) .
Q. How can solubility challenges be addressed in aqueous or organic solvent systems during experimental protocols?
- Methodological Answer : Solubility can be improved by:
- Adjusting solvent polarity (e.g., water:ethanol mixtures for dihydrochloride salts) .
- Sonication or mild heating (≤40°C) to disrupt crystalline lattice forces without degrading the compound .
Advanced Research Questions
Q. What computational modeling approaches are suitable for predicting reaction pathways and intermediates involving this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : To model amine group reactivity and protonation states under varying pH conditions .
- Molecular Dynamics (MD) Simulations : To study solvent interactions and conformational stability of the dihydrochloride salt .
- Reaction Path Search Algorithms : Quantum chemical calculations (e.g., ICReDD methodologies) can predict optimal reaction conditions and intermediates .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns or IR absorption bands) be resolved when analyzing reaction intermediates?
- Methodological Answer :
- Cross-Validation : Use complementary techniques (e.g., X-ray crystallography for structural confirmation) .
- Variable-Temperature NMR : To distinguish dynamic effects (e.g., hydrogen bonding) from static structural anomalies .
- Computational Validation : Compare experimental IR/NMR spectra with simulated spectra from quantum chemistry software (e.g., Gaussian) .
Q. What mechanistic insights explain the pH-dependent reactivity of the amine groups in this compound during nucleophilic substitution reactions?
- Methodological Answer :
- Protonation State Analysis : At low pH, the amine groups are protonated, reducing nucleophilicity. Deprotonation at higher pH increases reactivity but may destabilize the dihydrochloride form .
- Kinetic Studies : Monitor reaction rates under buffered conditions (pH 4–9) using stopped-flow spectroscopy to identify rate-limiting steps .
Q. How can researchers design experiments to mitigate competing side reactions (e.g., oxidation or dimerization) during functionalization of this compound?
- Methodological Answer :
- Protective Group Strategies : Temporarily block primary amines using Boc (tert-butoxycarbonyl) groups to direct reactivity to secondary amines .
- Radical Scavengers : Add inhibitors like BHT (butylated hydroxytoluene) to suppress oxidation pathways .
Methodological Resources
- Synthesis & Purification : Refer to protocols for analogous dihydrochloride salts, emphasizing inert conditions and solvent selection .
- Data Analysis : Leverage cheminformatics tools (e.g., PubChem data pipelines) for spectral database comparisons .
- Ethical Compliance : Follow ECHA guidelines for handling hygroscopic and amine-containing compounds, including fume hood use and waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
